8-Chloro-2-isopropyl-3-(3-(3-(methylsulfonyl)phenoxy)phenyl)imidazo[1,2-a]pyridine
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Overview
Description
Preparation Methods
- The synthetic routes and reaction conditions for CHEMBL603956 are not explicitly documented. Industrial production methods remain undisclosed.
- Researchers and pharmaceutical companies may have proprietary information regarding its synthesis, but such details are not publicly accessible.
Chemical Reactions Analysis
- Without specific data on CHEMBL603956, we can’t provide a comprehensive analysis of its chemical reactions.
- we can infer that it likely undergoes various reactions, including oxidation, reduction, substitution, and others typical of organic compounds.
- Common reagents and conditions would depend on its functional groups and intended modifications.
Scientific Research Applications
- Despite the lack of specific information, we can discuss potential research applications:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Biological Studies: Assessing its effects on cellular processes.
Pharmacology: Understanding its interactions with receptors or enzymes.
Industry: Exploring its use in chemical processes or materials.
Mechanism of Action
- Again, we don’t have direct knowledge of CHEMBL603956’s mechanism of action.
- most bioactive compounds exert their effects by binding to specific molecular targets (e.g., receptors, enzymes) or modulating cellular pathways.
- Further research would be necessary to identify its precise targets and pathways.
Comparison with Similar Compounds
- Unfortunately, we lack information on similar compounds for a direct comparison.
- Researchers typically compare compounds based on structural features, biological activities, and safety profiles.
Properties
Molecular Formula |
C23H21ClN2O3S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
8-chloro-3-[3-(3-methylsulfonylphenoxy)phenyl]-2-propan-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C23H21ClN2O3S/c1-15(2)21-22(26-12-6-11-20(24)23(26)25-21)16-7-4-8-17(13-16)29-18-9-5-10-19(14-18)30(3,27)28/h4-15H,1-3H3 |
InChI Key |
NKFDLBSCCAQKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2C=CC=C(C2=N1)Cl)C3=CC(=CC=C3)OC4=CC(=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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